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Compound of Interest

Compound Name: SR 146131

Cat. No.: B1682613

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cholecystokinin-1 (CCK1) receptor agonist SR
146131 with another prominent agonist, A-71623. The information presented is based on
available experimental data to facilitate an objective evaluation for research and drug
development purposes.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo pharmacological data for SR 146131
and A-71623. It is important to note that the data has been compiled from different studies, and
direct comparisons should be made with caution due to potential variations in experimental
conditions.
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Parameter

SR 146131

A-71623

Reference
Compound

Binding Affinity

IC50 (hCCK1R)

0.56  0.10 nM[1]

3.7 nM (guinea pig

pancreas)

CCK-8 (Ki = 0.6-1 nM)

IC50 (CCK2R)

162 + 27 nM[2]

4500 nM (cerebral

cortex)

In Vitro Potency

Full agonist activity

EC50 (Ca2+ Release) 1.38 £ 0.06 nM[1] CCK-8

reported
) Full agonist activity

EC50 (IP1 Formation) 18 + 4 nM[1] CCK-8
reported

In Vitro Efficacy

Ca2+ Release Full agonist[1] Full agonist Full agonist

IP1 Formation Full agonist[1] Full agonist Full agonist

MAPK Activation Partial agonist[1] Not explicitly stated Full agonist

In Vivo Efficacy

Inhibition of Gastric

Emptying (ED50, p.o., 66 ug/kg[3] - -

mice)

Inhibition of

Gallbladder Emptying 2.7 ng/kg[3] - -

(ED5S0, p.o., mice)

Reduction of Food Effective from 0.1 Suppresses food

CCK-8

Intake mg/kg (p.o., rats)[3] intake
Experimental Protocols
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Detailed methodologies for the key experiments cited are provided below. These protocols are
generalized and may vary between individual studies.

Radioligand Binding Assay

This assay measures the affinity of a compound for the CCK1 receptor by assessing its ability
to displace a radiolabeled ligand.

Workflow:

Prepare cell membranes . Incub_ate membranes with Separate bound and free Quantify radioactivity Analyze data to determine
! radiolabeled ligand (e.g., [125I]BH-CCK-8) o PP N "
expressing CCK1R . ) radioligand via filtration on filters IC50 and Ki values

and varying concentrations of test compound

Load CCK1R-expressing cells St|mulate cells W.'th Measure chqnges in Analyze data to determine
. ) o varying concentrations fluorescence intensity
with a calcium-sensitive dye ] - EC50 and Emax
of the agonist over time
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Cell Membrane
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CCK1 Receptor

Stimulates

Activates

Protein Kinase C (PKC) Adenylyl Cyclase (AC)

Produces

Cellular Responses
(e.g., Satiety, Gastric Emptying)

Click to download full resolution via product page

1 Intracellular Ca2+

MAPK Cascade
(ERK, JNK, p38)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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